molecular formula C6H6N4 B13955635 6-Methylidene-6,7-dihydro-1H-purine CAS No. 208994-81-4

6-Methylidene-6,7-dihydro-1H-purine

Cat. No.: B13955635
CAS No.: 208994-81-4
M. Wt: 134.14 g/mol
InChI Key: JTIBTEZMCLPTAL-UHFFFAOYSA-N
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Description

6-Methylidene-6,7-dihydro-1H-purine is a heterocyclic compound that belongs to the purine family Purines are essential components of nucleic acids, which are the building blocks of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Methylidene-6,7-dihydro-1H-purine typically involves the reaction of a suitable purine precursor with a methylidene source. One common method involves the use of 8-amino-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione as the starting material. This compound is converted to a diazonium salt, which then reacts with a methylidene donor under controlled conditions to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways as in laboratory settings. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

6-Methylidene-6,7-dihydro-1H-purine can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a functional group in the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a fully saturated purine derivative.

Scientific Research Applications

6-Methylidene-6,7-dihydro-1H-purine has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It is used in studies related to nucleic acid analogs and enzyme inhibitors.

    Industry: It can be used in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 6-Methylidene-6,7-dihydro-1H-purine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of nucleic acid synthesis or interference with cellular signaling processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Methylidene-6,7-dihydro-1H-purine is unique due to its specific structural features that allow it to participate in a variety of chemical reactions and its potential applications in diverse fields. Its methylidene group provides a reactive site that can be exploited in synthetic chemistry.

Properties

CAS No.

208994-81-4

Molecular Formula

C6H6N4

Molecular Weight

134.14 g/mol

IUPAC Name

6-methylidene-1,7-dihydropurine

InChI

InChI=1S/C6H6N4/c1-4-5-6(9-2-7-4)10-3-8-5/h2-3H,1H2,(H,7,9)(H,8,10)

InChI Key

JTIBTEZMCLPTAL-UHFFFAOYSA-N

Canonical SMILES

C=C1C2=C(N=CN1)N=CN2

Origin of Product

United States

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